

Application Notes and Protocols for JNJ-17156516 in Pancreatic Cancer Cell Lines

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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its dense desmoplastic stroma and profound chemoresistance. Emerging evidence implicates the cholecystokinin (CCK) signaling pathway in the pathobiology of pancreatic cancer.^{[1][2][3]} Cholecystokinin receptors, particularly the CCK-A (CCK1) and CCK-B (CCK2) subtypes, are expressed on pancreatic cancer cells, as well as on pancreatic stellate cells within the tumor microenvironment.^{[2][4][5][6][7]} Activation of these receptors by their ligand, CCK, has been shown to promote cancer cell proliferation and contribute to the fibrotic tumor microenvironment, which can impede the efficacy of therapeutic agents.^{[2][8][9][10]}

JNJ-17156516 is a potent and selective CCK1 receptor antagonist. While direct studies of **JNJ-17156516** in pancreatic cancer are not yet available, its mechanism of action suggests a potential therapeutic application. By blocking the CCK1 receptor, **JNJ-17156516** may inhibit the pro-proliferative signals in pancreatic cancer cells and modulate the tumor microenvironment. Preclinical studies with other CCK receptor antagonists have demonstrated anti-tumor effects and enhancement of chemotherapy in pancreatic cancer models.^{[8][9][11]} These application notes provide a hypothetical framework for investigating the utility of **JNJ-17156516** in pancreatic cancer research.

Hypothetical Data Presentation

The following tables represent hypothetical data for the effect of **JNJ-17156516** on pancreatic cancer cell lines.

Table 1: Hypothetical IC50 Values of **JNJ-17156516** in Pancreatic Cancer Cell Lines

Cell Line	CCK1 Receptor Expression	IC50 (μM) of JNJ-17156516 (72h)
BxPC-3	High	15.2
MIA PaCa-2	Moderate	35.8
PANC-1	Low	> 100
AsPC-1	High	12.5

Table 2: Hypothetical Effect of **JNJ-17156516** on Apoptosis in BxPC-3 Cells

Treatment	Concentration (μM)	% Apoptotic Cells (Annexin V+)
Vehicle Control	-	5.2
JNJ-17156516	10	15.8
JNJ-17156516	25	28.4
JNJ-17156516	50	45.1

Experimental Protocols

1. Cell Culture

- Cell Lines: Human pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1, AsPC-1).
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

- Seed pancreatic cancer cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **JNJ-17156516** in complete culture medium.
- Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

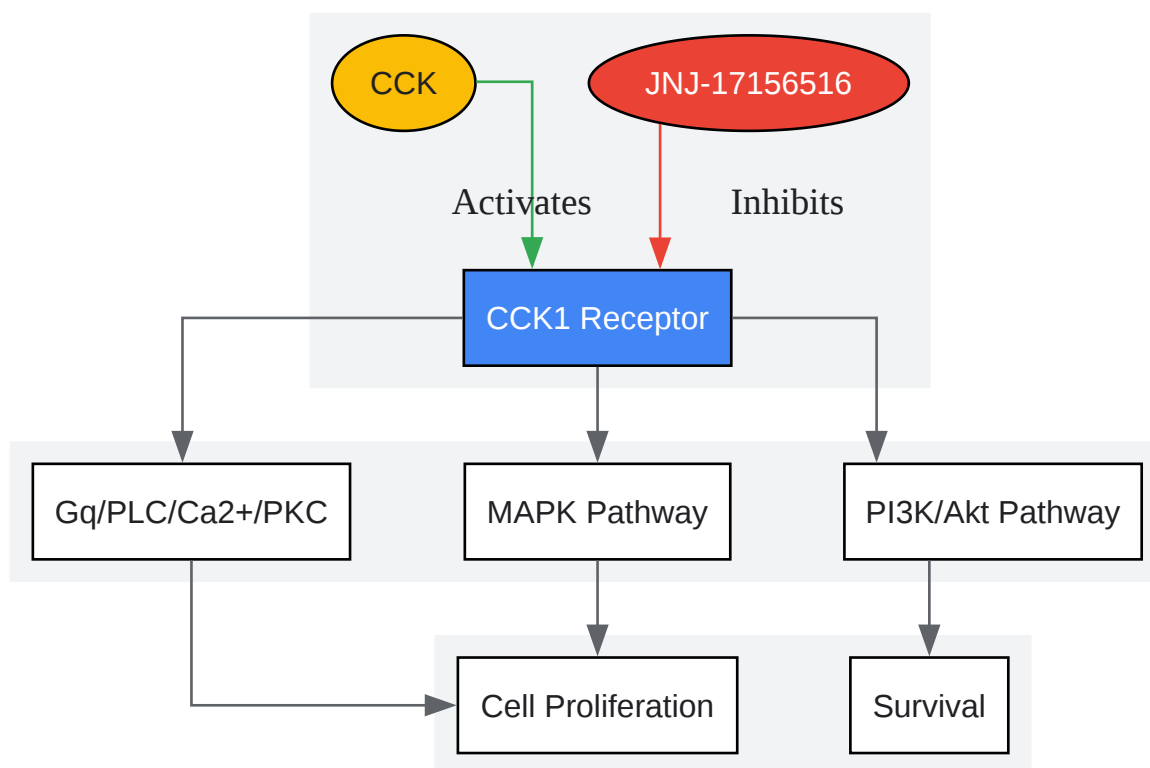
- Seed cells in a 6-well plate and treat with varying concentrations of **JNJ-17156516** for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour of staining.

4. Western Blot Analysis for Signaling Pathway Modulation

- Treat pancreatic cancer cells with **JNJ-17156516** for the desired time points.

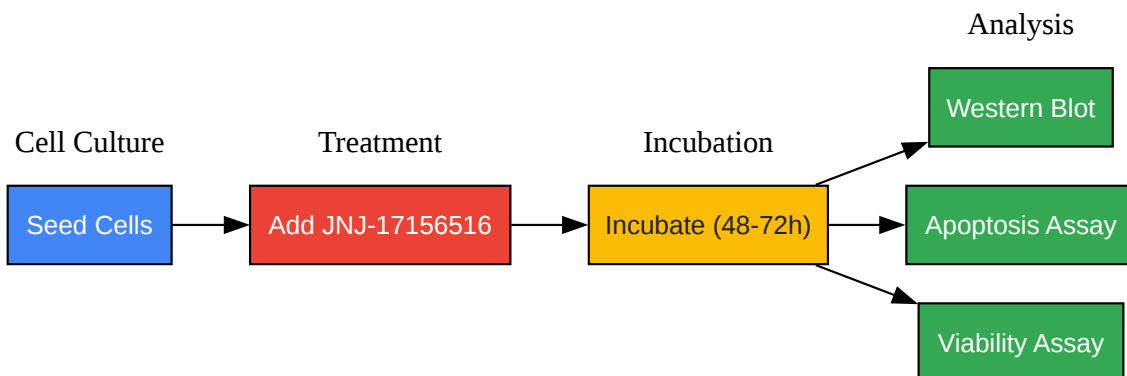
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β -actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: Hypothetical Signaling Pathway of CCK1 Receptor in Pancreatic Cancer Cells.



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Caption: General Experimental Workflow for In Vitro Testing of **JNJ-17156516**.

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